molecular formula C7H7Cl3Si B11882785 Methyl-o-chlorophenyldichlorosilane

Methyl-o-chlorophenyldichlorosilane

Cat. No.: B11882785
M. Wt: 225.6 g/mol
InChI Key: PMMWOTCBNDDVHR-UHFFFAOYSA-N
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Description

Methylphenyldichlorosilane (CAS 149-74-6) is an organosilicon compound with the molecular formula C₇H₈Cl₂Si and a molecular weight of 191.13 g/mol . Structurally, it consists of a silicon atom bonded to a methyl group, a phenyl group, and two chlorine atoms. This compound is highly reactive due to the presence of chlorides, making it a key intermediate in synthesizing silicone polymers and functionalized siloxanes.

Properties

IUPAC Name

dichloro-(2-chlorophenyl)-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Si/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMWOTCBNDDVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-o-chlorophenyldichlorosilane can be synthesized through the direct reaction of methyl chloride with a silicon-copper alloyThe reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves the exposure of technical grade silicon to hydrogen chloride.

Mechanism of Action

The mechanism of action of methyl-o-chlorophenyldichlorosilane involves its reactivity with various chemical reagents. The silicon-chlorine bonds in the compound are highly reactive, allowing it to undergo hydrolysis, reduction, and substitution reactions. These reactions enable the compound to modify other molecules and form new chemical structures .

Comparison with Similar Compounds

Key Properties and Hazards:

  • Reactivity : Hydrolyzes readily in the presence of moisture, releasing hydrochloric acid (HCl) .
  • Chronic Effects: Repeated exposure may cause bronchitis and pulmonary edema .
  • Workplace Exposure Limits: No established occupational exposure limits, necessitating strict safety protocols (e.g., local exhaust ventilation, protective equipment) .

Comparison with Similar Organosilicon Compounds

The following table summarizes structural, physicochemical, and hazard differences between Methylphenyldichlorosilane and related silanes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Major Hazards Applications
Methylphenyldichlorosilane 149-74-6 C₇H₈Cl₂Si 191.13 Methyl, phenyl, two Cl Corrosive; lung irritation Silicone polymer synthesis
Trimethylchlorosilane 75-79-6 C₃H₉ClSi 136.64 Three methyl, one Cl Mutagenic potential; respiratory irritation Surface modification, waterproofing
Chlorodimethylvinylsilane 1719-58-0 C₄H₉ClSi 120.65 Dimethyl, vinyl, one Cl Flammable; skin/eye irritation Crosslinking agent in silicones
((Chloromethyl)phenylethyl)methyldichlorosilane N/A C₁₀H₁₂Cl₃Si 266.65 Chloromethyl phenylethyl, methyl, two Cl Limited data; presumed corrosive Specialty siloxane intermediates
Methyltrichlorosilane 75-79-6 CH₃Cl₃Si 149.45 Methyl, three Cl Releases HCl; severe respiratory hazards Glass coating, electronics

Structural and Reactivity Differences

Substituent Effects :

  • Methylphenyldichlorosilane’s phenyl group enhances thermal stability compared to Trimethylchlorosilane’s purely aliphatic structure .
  • Chlorodimethylvinylsilane ’s vinyl group enables polymerization, unlike Methylphenyldichlorosilane’s phenyl group, which directs reactivity toward electrophilic substitutions .

Hydrolysis Rates :

  • Methyltrichlorosilane (three Cl atoms) hydrolyzes faster than Methylphenyldichlorosilane (two Cl atoms), producing more HCl .

Toxicity Profiles :

  • Methylphenyldichlorosilane and Methyltrichlorosilane both cause pulmonary edema, but the latter’s higher chlorine content increases acute toxicity .
  • Trimethylchlorosilane’s mutagenicity distinguishes it from other compounds in this group .

Research Findings and Industrial Relevance

  • Synthetic Utility : Methylphenyldichlorosilane is preferred in phenyl-functionalized silicones for high-temperature applications due to its aromatic stability .
  • Safety Protocols : Unlike Methyltrichlorosilane, Methylphenyldichlorosilane lacks established exposure limits, requiring case-specific risk assessments .
  • Emerging Alternatives : Chlorodimethylvinylsilane is increasingly used in flexible silicone rubbers, leveraging its vinyl group for UV-curable applications .

Limitations and Data Gaps

  • Limited toxicological data exist for ((Chloromethyl)phenylethyl)methyldichlorosilane, necessitating precautionary handling .
  • Direct comparisons with Methyl-o-chlorophenyldichlorosilane (ortho-chloro-substituted derivative) are absent in the provided evidence, highlighting a research gap.

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